molecular formula C22H23NO4 B14596444 {3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol CAS No. 60331-25-1

{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol

Cat. No.: B14596444
CAS No.: 60331-25-1
M. Wt: 365.4 g/mol
InChI Key: OZHKFHCFXSCYNI-UHFFFAOYSA-N
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Description

{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol is a complex organic compound characterized by its pyridine core substituted with benzyloxy and benzyloxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with benzyloxy and benzyloxymethyl reagents under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyloxy groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. The pyridine core can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    {3-(Benzyloxy)-2-methyl-4-pyrone}: Similar in structure but with a pyrone core instead of pyridine.

    {3-(Benzyloxy)-2-methyl-4H-pyran-4-one}: Another related compound with a pyran core.

Uniqueness

{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol is unique due to its dual benzyloxy substitution on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

60331-25-1

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

[2-(hydroxymethyl)-3-phenylmethoxy-5-(phenylmethoxymethyl)pyridin-4-yl]methanol

InChI

InChI=1S/C22H23NO4/c24-12-20-19(16-26-14-17-7-3-1-4-8-17)11-23-21(13-25)22(20)27-15-18-9-5-2-6-10-18/h1-11,24-25H,12-16H2

InChI Key

OZHKFHCFXSCYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CN=C(C(=C2CO)OCC3=CC=CC=C3)CO

Origin of Product

United States

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